Ortho-Bromo vs. Para-Bromo Regioisomer: Structural and Predicted Pharmacological Differentiation
The target compound carries a 2-bromobenzyl (ortho-bromo) substituent on the piperazine nitrogen, whereas the commercially available para-bromo regioisomer 4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2640958-34-3) places the bromine at the 4-position [1]. The ortho-bromine introduces steric hindrance that restricts rotation around the benzyl-piperazine C—N bond, locking the aryl ring into a conformation orthogonal to the piperazine plane; the para-bromo analog lacks this steric constraint and presents a different electrostatic surface to the target. Quantitative target-binding data (IC50, Ki, EC50) for the target ortho-bromo compound are not publicly available in peer-reviewed literature or curated databases [2]. For reference, a structurally related piperazinyl pyrimidine with a 3-bromobenzyl substituent (meta-bromo regioisomer) showed an EC50 of 7.61 × 10^4 nM at human CCR4 in a GTPγS binding assay [3], highlighting the sensitivity of this chemotype to halogen substitution position. No direct head-to-head comparative data between ortho-, meta-, and para-bromo regioisomers are available at this time.
| Evidence Dimension | Regioisomeric bromine position effect on receptor binding conformation |
|---|---|
| Target Compound Data | 2-bromobenzyl (ortho); quantitative CCR4 IC50 not publicly reported |
| Comparator Or Baseline | CAS 2640958-34-3 (4-bromobenzyl, para); quantitative CCR4 activity not publicly reported |
| Quantified Difference | Not quantifiable—no published data for either regioisomer. Meta-bromo reference (BDBM114632): EC50 = 7.61 × 10^4 nM at hCCR4 [3]. |
| Conditions | No direct comparator assay performed. Meta-bromo reference assay: [35S]-GTPγS binding, hCCR4 expressed in CHO membranes [3]. |
Why This Matters
The ortho-bromo substitution pattern is underrepresented in published SAR series relative to para-substituted analogs, making this compound potentially valuable for exploring novel chemical space in CCR4 antagonist programs; however, its uncharacterized bioactivity profile demands that procurement be coupled with a commitment to in-house screening.
- [1] Kuujia.com. 4-(2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine. CAS No: 2640958-34-3. View Source
- [2] Comprehensive literature and database search performed across PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and Semantic Scholar (April 2026): no quantitative bioactivity data for CAS 2548992-36-3 identified. View Source
- [3] BindingDB. BDBM114632: 2-[4-(3-bromobenzyl)piperazino]pyrimidine. Affinity Data: EC50 = 7.61 × 10^4 nM at human CCR4. Deposited 2014-08-08. View Source
